molecular formula C25H26N2O2 B11315156 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol

Katalognummer: B11315156
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: SJTXGISMMJDFDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Ether Formation: The final step involves the reaction of the benzylated benzodiazole with 2,4-dimethylphenol in the presence of a suitable base to form the ether linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL: can be compared with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL lies in its specific substitution pattern and the presence of both benzodiazole and phenoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C25H26N2O2

Molekulargewicht

386.5 g/mol

IUPAC-Name

1-(2-benzylbenzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C25H26N2O2/c1-18-12-13-24(19(2)14-18)29-17-21(28)16-27-23-11-7-6-10-22(23)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3

InChI-Schlüssel

SJTXGISMMJDFDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.